2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime
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Overview
Description
2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two piperazine rings, sulfonyl groups, and an oxime functional group attached to a fluorenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime typically involves multiple steps, starting with the preparation of the fluorenone core. The piperazine rings are introduced through nucleophilic substitution reactions, where the sulfonyl groups are attached to the nitrogen atoms of the piperazine rings. The final step involves the formation of the oxime group through the reaction of the fluorenone with hydroxylamine under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can modify the piperazine rings or the fluorenone core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the piperazine rings and sulfonyl groups can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,7-bis[(4-methyl-1-piperidinyl)sulfonyl]-9H-fluoren-9-one oxime
- 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime
Uniqueness
2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and oxime groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H29N5O5S2 |
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Molecular Weight |
519.6 g/mol |
IUPAC Name |
N-[2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]fluoren-9-ylidene]hydroxylamine |
InChI |
InChI=1S/C23H29N5O5S2/c1-25-7-11-27(12-8-25)34(30,31)17-3-5-19-20-6-4-18(16-22(20)23(24-29)21(19)15-17)35(32,33)28-13-9-26(2)10-14-28/h3-6,15-16,29H,7-14H2,1-2H3 |
InChI Key |
IDKUGTHARHYDKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C |
Origin of Product |
United States |
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